2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
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Overview
Description
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.
Introduction of the Allylamino Group: The allylamino group can be introduced via a nucleophilic substitution reaction using an allylamine and a suitable leaving group on the thiophene ring.
Addition of the Amino and Chlorobenzoyl Groups: The amino group can be added through an amination reaction, while the 4-chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Allylamine, 4-chlorobenzoyl chloride, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(benzylamino)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
- 4-amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile
Uniqueness
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3OS |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-amino-5-(4-chlorobenzoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3OS/c1-2-7-19-15-11(8-17)12(18)14(21-15)13(20)9-3-5-10(16)6-4-9/h2-6,19H,1,7,18H2 |
InChI Key |
QFXIYRLZZOICQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N)C#N |
Origin of Product |
United States |
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